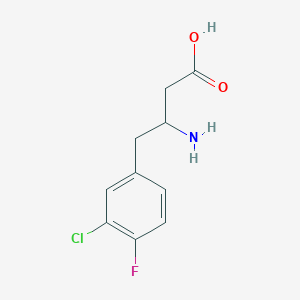

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid

Description

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is a β-amino acid derivative featuring a butyric acid backbone substituted with an amino group at position 3 and a 3-chloro-4-fluorophenyl group at position 4. These compounds are characterized by their chiral centers (commonly (S)- or (R)-configurations) and halogenated aromatic substituents, which influence their physicochemical properties and biological interactions .

The compound’s synthesis typically involves enantioselective methods, such as the Arndt-Eistert homologation or resolution of amino acid precursors, followed by halogenation or functional group protection (e.g., Boc or Fmoc groups) . Applications span drug development, particularly in neurological disorders and cancer therapeutics, where halogenated aromatic groups enhance target binding affinity .

Propriétés

Formule moléculaire |

C10H11ClFNO2 |

|---|---|

Poids moléculaire |

231.65 g/mol |

Nom IUPAC |

3-amino-4-(3-chloro-4-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

Clé InChI |

RKICFVYCMHSSCD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 3-amino-4-(3-chloro-4-fluorophényl)butyrique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'utilisation du couplage de Suzuki-Miyaura pour former le cycle phényle . Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organobore en présence d'un catalyseur au palladium. L'intermédiaire résultant est ensuite soumis à d'autres réactions pour introduire les groupes amino et acide butyrique.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la cristallisation et la chromatographie pour garantir que le composé répond aux spécifications requises.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: En chimie, l'acide 3-amino-4-(3-chloro-4-fluorophényl)butyrique est utilisé comme élément de base pour la synthèse de molécules plus complexes

Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les effets des cycles phényles halogénés sur les systèmes biologiques. Il peut servir de composé modèle pour enquêter sur les interactions entre les composés aromatiques halogénés et les macromolécules biologiques.

Médecine: En chimie médicinale, les dérivés de l'acide 3-amino-4-(3-chloro-4-fluorophényl)butyrique peuvent être explorés pour leurs activités pharmacologiques potentielles. La présence d'atomes d'halogène peut influencer la biodisponibilité et la stabilité métabolique du composé, ce qui en fait un candidat pour le développement de médicaments.

Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés chimiques uniques le rendent adapté aux applications dans le développement de matériaux avancés et d'intermédiaires chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-amino-4-(3-chloro-4-fluorophényl)butyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène avec les macromolécules biologiques, tandis que le cycle phényle halogéné peut participer à des interactions hydrophobes. Ces interactions peuvent influencer l'affinité de liaison et la spécificité du composé envers ses cibles.

Cibles moléculaires et voies:

Enzymes: Le composé peut inhiber ou activer des enzymes spécifiques en se liant à leurs sites actifs.

Récepteurs: Il peut interagir avec les récepteurs de surface cellulaire, modulant les voies de transduction du signal.

Transporteurs: Le composé peut affecter la fonction des transporteurs membranaires, modifiant le transport des ions et des molécules à travers les membranes cellulaires.

Applications De Recherche Scientifique

Chemistry: In chemistry, 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound to investigate the interactions between halogenated aromatic compounds and biological macromolecules.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability and metabolic stability, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Transporters: The compound may affect the function of membrane transporters, altering the transport of ions and molecules across cell membranes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Position : 3-Chloro and 4-fluoro substituents (as in the target compound) likely confer balanced lipophilicity and electronic effects, enhancing membrane permeability and target engagement compared to single-halogen analogs .

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability, while chlorine’s larger atomic size may enhance hydrophobic interactions in binding pockets .

- Protecting Groups: Boc or Fmoc protection (e.g., Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid) increases stability during synthesis but reduces solubility in aqueous media .

Stereochemical and Structural Influences

- Enantiomeric Activity: (S)-enantiomers (e.g., (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride) often exhibit higher biological activity in peptide-based therapeutics compared to (R)-forms, likely due to stereospecific enzyme interactions .

- Backbone Modifications: Compounds like 3-Amino-4-(2,6-dichlorophenyl)butyric acid (SY224988) demonstrate that para-substitutions on the phenyl ring reduce steric hindrance, favoring binding to planar protein surfaces .

Activité Biologique

3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid (often abbreviated as 3-AFBA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 233.67 g/mol

- CAS Number : 1858241-03-8

The compound features a butyric acid backbone with an amino group at the third position and a substituted aromatic ring containing chlorine and fluorine atoms. These substitutions are believed to enhance the compound's reactivity and biological activity.

3-AFBA primarily acts as a GABA_B receptor agonist , mimicking the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to several downstream effects:

- Inhibition of Neuronal Excitability : Activation of GABA_B receptors decreases neuronal excitability, which can result in sedation, anxiolysis, and muscle relaxation.

- Modulation of Biochemical Pathways : The compound influences various signaling pathways, notably through the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels, critical for neuronal signaling.

Biological Effects

Research indicates that 3-AFBA exhibits several significant biological effects:

- Anxiolytic Properties : Studies show that at low doses, 3-AFBA can reduce anxiety without significant adverse effects, suggesting its potential use in treating anxiety disorders.

- Cognitive Enhancement : Preliminary findings indicate the compound may enhance cognitive functions, making it a candidate for further exploration in neuropharmacology.

Summary of Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated anxiolytic effects in animal models at low doses. |

| Study B | Showed cognitive enhancement in memory tasks with minimal side effects. |

| Study C | Indicated potential neuroprotective properties through gene expression modulation. |

Case Studies

-

Animal Model Study :

- In a controlled study using rodents, administration of 3-AFBA resulted in a significant decrease in anxiety-related behaviors as measured by the elevated plus maze test. The effective dose was determined to be around 5 mg/kg.

-

Cognitive Function Assessment :

- A series of tests assessing memory retention showed that subjects treated with 3-AFBA performed better than controls, indicating its potential as a cognitive enhancer.

Metabolic Pathways

The metabolic profile of 3-AFBA suggests minimal metabolism in the liver, with most of the compound excreted unchanged in urine. This characteristic may contribute to its prolonged biological activity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.